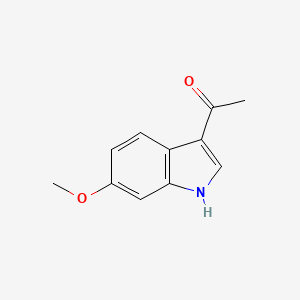

3-Acetyl-6-methoxyindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-methoxy-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7(13)10-6-12-11-5-8(14-2)3-4-9(10)11/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIXPKAQNPGEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544175 | |

| Record name | 1-(6-Methoxy-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99532-52-2 | |

| Record name | 1-(6-Methoxy-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Acetyl-6-methoxyindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-6-methoxyindole, a derivative of the privileged indole scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. The indole core is a fundamental structural motif in numerous biologically active natural products and synthetic compounds. The introduction of a methoxy group at the 6-position and an acetyl group at the 3-position modulates the electronic and steric properties of the indole ring, influencing its reactivity and potential biological interactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound, offering valuable insights for researchers engaged in its use.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| Chemical Name | 1-(6-methoxy-1H-indol-3-yl)ethanone | [1] |

| CAS Number | 99532-52-2 | [2][3] |

| Molecular Formula | C₁₁H₁₁NO₂ | [2] |

| Molecular Weight | 189.21 g/mol | [2] |

| Appearance | Not available in search results | |

| Melting Point | Not available in search results | |

| Boiling Point | Not available in search results | |

| Solubility | Soluble in DMSO | [4] |

Synthesis of this compound

The synthesis of 3-acetylindoles is a well-established area of organic chemistry, with several methods available for their preparation. The Friedel-Crafts acylation of the indole nucleus is a common and direct approach.

Friedel-Crafts Acylation of 6-Methoxyindole

The most direct route to this compound is the Friedel-Crafts acylation of 6-methoxyindole. This electrophilic aromatic substitution reaction typically involves the use of an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The methoxy group at the 6-position is an electron-donating group, which activates the indole ring towards electrophilic attack, primarily at the C3 position.

Reaction Scheme:

Figure 1: General scheme for the synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

To a solution of 6-methoxyindole in a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene), a Lewis acid (e.g., aluminum chloride, zinc chloride) is added portion-wise at a reduced temperature (typically 0-10 °C).[5] Acetyl chloride or acetic anhydride is then added dropwise to the stirred mixture.[5] The reaction is monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction is quenched by the slow addition of ice-cold water or dilute acid. The product is then extracted into an organic solvent, washed, dried, and purified, typically by recrystallization or column chromatography.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the indole ring, the methoxy group, and the acetyl group. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| Indole N-H | ~8.1-8.3 | br s | 1H |

| H2 | ~7.8-8.0 | s | 1H |

| H4 | ~7.9-8.1 | d | 1H |

| H5 | ~6.8-7.0 | dd | 1H |

| H7 | ~6.9-7.1 | d | 1H |

| OCH₃ | ~3.8-3.9 | s | 3H |

| COCH₃ | ~2.5-2.6 | s | 3H |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.[6][7]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Chemical Shift (ppm) |

| C=O | ~192-195 |

| C6 | ~156-158 |

| C7a | ~137-139 |

| C3a | ~123-125 |

| C2 | ~130-132 |

| C3 | ~115-117 |

| C4 | ~121-123 |

| C5 | ~111-113 |

| C7 | ~95-97 |

| OCH₃ | ~55-56 |

| COCH₃ | ~27-29 |

Note: These are predicted values based on known substituent effects on the indole ring.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (indole) | 3200-3400 | Medium, sharp |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-3000 | Medium |

| C=O Stretch (ketone) | 1630-1650 | Strong |

| C=C Stretch (aromatic) | 1580-1620 | Medium |

| C-O Stretch (aryl ether) | 1200-1275 | Strong |

Note: The C=O stretch is expected at a lower wavenumber due to conjugation with the electron-rich indole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 189, corresponding to the molecular weight of this compound.[2]

-

Key Fragments: Common fragmentation pathways for acetylindoles involve the loss of the acetyl group or parts of it.

-

[M - 15]⁺: Loss of a methyl radical (•CH₃) from the acetyl group, resulting in a peak at m/z = 174.

-

[M - 43]⁺: Loss of an acetyl radical (•COCH₃), leading to a peak at m/z = 146. This fragment corresponds to the 6-methoxyindole cation.

-

Figure 2: Predicted mass spectrometry fragmentation pathway.

Analytical Methods for Purity Determination

Ensuring the purity of this compound is crucial for its use in research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for purity analysis.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient from a lower to a higher percentage of organic phase (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength where the compound has maximum absorbance (e.g., ~254 nm) |

| Injection Volume | 10 µL |

| Sample Preparation | ~1 mg/mL in methanol or acetonitrile |

Experimental Protocol: HPLC Analysis

-

System Preparation: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol) to a known concentration. Filter the solution through a 0.45 µm syringe filter.

-

Injection and Analysis: Inject the sample onto the column and run the gradient method.

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of this compound, providing both separation and mass identification of the compound and any impurities.

Typical GC-MS Parameters:

| Parameter | Condition |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injection Mode | Split or splitless, depending on the sample concentration |

| Oven Program | A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure elution of the compound. |

| MS Detector | Electron Ionization (EI) at 70 eV, scanning a mass range of e.g., m/z 40-400. |

Reactivity and Stability

The chemical reactivity of this compound is largely dictated by the interplay of the electron-rich indole nucleus, the electron-donating methoxy group, and the electron-withdrawing acetyl group.

-

Electrophilic Substitution: The indole ring is susceptible to further electrophilic attack. The C2 position is a likely site for subsequent electrophilic substitution.

-

N-H Acidity: The N-H proton of the indole ring is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation reactions.

-

Carbonyl Reactivity: The acetyl group can undergo typical ketone reactions, such as reduction to an alcohol or conversion to an oxime.

-

Stability: Indole derivatives can be sensitive to strong acids and light. It is advisable to store this compound in a cool, dark, and dry place.

Applications in Drug Discovery

The 3-acetylindole scaffold is a valuable building block in the synthesis of more complex molecules with potential biological activity.[4][9] Derivatives of 3-acetylindole have been investigated for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and antiviral agents.[4] The presence of the methoxy group can enhance the lipophilicity and metabolic stability of a molecule, which are important considerations in drug design.[10] Therefore, this compound serves as a key starting material for the generation of novel compounds for biological screening and lead optimization in drug discovery programs.

Conclusion

This compound is a synthetically accessible and versatile indole derivative with potential applications in medicinal chemistry. This guide has provided a comprehensive overview of its fundamental chemical properties, synthesis, and analytical characterization. A thorough understanding of these aspects is crucial for researchers and scientists working with this compound, enabling its effective and safe utilization in the pursuit of novel therapeutic agents. Further research to fully elucidate its biological activity profile is warranted.

References

(Note: The following is a consolidated list of sources used in the generation of this guide. Not all links may be directly clickable, but they represent the resources consulted.)

-

GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic... - ResearchGate. Available at: [Link]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Available at: [Link]

-

Supplementary Information File. Available at: [Link]

-

Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent - The Pharma Innovation. Available at: [Link]

-

Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - MDPI. Available at: [Link]

-

This compound | CAS#:99532-52-2 | Chemsrc. Available at: [Link]

-

Separation of 3-Acetylindole on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

-

Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS | Journal of Chromatographic Science | Oxford Academic. Available at: [Link]

-

GC/MS analysis of indole and skatole in seafood - ResearchGate. Available at: [Link]

-

Synthesis, reactivity and biological properties of methoxy-activated indoles. Available at: [Link]

-

1-(6-Methoxy-1H-indol-2-yl)ethanone | C11H11NO2 - PubChem. Available at: [Link]

-

Ethanone, 2-hydroxy-1-(6-methoxy-1h-indol-3-yl)- (C11H11NO3) - PubChemLite. Available at: [Link]

-

NMR Chemical Shifts. Available at: [Link]

-

Interpretation of mass spectra. Available at: [Link]

-

Supplementary information - The Royal Society of Chemistry. Available at: [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). Available at: [Link]

-

NMR Chemical Shifts. Available at: [Link]

-

Stereogenic cis-2-Substituted-N-Acetyl-3-hydroxy-indolines via Ruthenium(II)-Catalyzed Dynamic Kinetic Resolution-Asymmetric Transfer Hydrogenation - The Royal Society of Chemistry. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

13C NMR Chemical Shift - Oregon State University. Available at: [Link]

-

3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

This compound - ChemBK. Available at: [Link]

-

3-Acetylindoles: Synthesis, Reactions and Biological Activities | Request PDF - ResearchGate. Available at: [Link]

-

3-Acetylindole | C10H9NO | CID 12802 - PubChem. Available at: [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

3-Substituted indole: A review - International Journal of Chemical Studies. Available at: [Link]

-

Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF - ResearchGate. Available at: [Link]

-

Dichotomy in Regioselectivity of Electrophilic Reaction of 3-Acetyl-5-hydroxylindole-Magical Power of Quantum Mechanics-Chemistry. Available at: [Link]

-

Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

Reactivity of 3-nitroindoles with electron-rich species - ResearchGate. Available at: [Link]

-

A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Available at: [Link]

-

Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity - ResearchGate. Available at: [Link]

-

HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available at: [Link]

-

Dichotomy in Regioselectivity of Electrophilic Reaction of 3-Acetyl-5-hydroxylindole-Magical Power of Quantum Mechanics-Chemistry. Available at: [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

-

Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry - PMC - NIH. Available at: [Link]

Sources

- 1. 1-(6-METHOXY-1H-INDOL-3-YL)-ETHANONE [amp.chemicalbook.com]

- 2. CAS 99532-52-2 | this compound - Synblock [synblock.com]

- 3. This compound | CAS#:99532-52-2 | Chemsrc [chemsrc.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. chemijournal.com [chemijournal.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Chemical Shift | National Center for In Vivo Metabolism [invivometabolism.org]

- 10. soc.chim.it [soc.chim.it]

An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-methoxyindole: Pathways, Mechanisms, and Practical Considerations

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to 3-Acetyl-6-methoxyindole, a key intermediate in the development of various pharmacologically active compounds. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the mechanistic underpinnings, practical execution, and comparative analysis of the most relevant synthetic strategies. We will explore the classical Friedel-Crafts acylation, a robust two-step diacylation-selective hydrolysis method, and milder, contemporary alternatives. Each pathway is presented with detailed, step-by-step experimental protocols, causality-driven explanations for procedural choices, and a thorough characterization of the target molecule. This guide aims to serve as a practical and authoritative resource for the efficient and informed synthesis of this compound.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalization of the indole ring at the C3 position is a common strategy for modulating biological activity. Among these, 3-acetylindoles are particularly valuable as they serve as versatile precursors for a wide array of more complex molecules, including potential anticancer, antiviral, and anti-inflammatory agents.[1] The presence of a methoxy group at the C6 position, as in this compound, can significantly influence the electronic properties of the indole ring, impacting its reactivity and the biological profile of its derivatives. This makes this compound a sought-after building block in contemporary drug discovery programs.

This guide will provide a detailed exploration of the most effective methods for the synthesis of this important intermediate, with a focus on providing actionable insights for laboratory practice.

Synthetic Pathways to this compound

The synthesis of this compound primarily revolves around the introduction of an acetyl group onto the 6-methoxyindole backbone. The regioselectivity of this acylation is a key challenge, as indoles can undergo acylation at both the C3 position and the N1 position. The choice of synthetic route often depends on the desired selectivity, scale of the reaction, and the availability of starting materials and reagents.

Pathway 1: Direct Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and represents the most direct approach to this compound. This electrophilic aromatic substitution reaction involves the acylation of the electron-rich indole ring with an acylating agent, typically in the presence of a Lewis acid catalyst.[1]

Mechanism:

The reaction proceeds through the formation of a highly electrophilic acylium ion from the acylating agent (e.g., acetyl chloride or acetic anhydride) and the Lewis acid catalyst (e.g., AlCl₃, ZnCl₂). The π-electrons of the indole ring, with the highest electron density at the C3 position, attack the acylium ion to form a resonance-stabilized cationic intermediate (the sigma complex). Subsequent deprotonation restores the aromaticity of the indole ring, yielding the 3-acetylated product. The methoxy group at the C6 position is an electron-donating group, which further activates the benzene portion of the indole ring towards electrophilic attack.

Diagram of the Friedel-Crafts Acylation Mechanism:

Caption: Mechanism of Friedel-Crafts Acylation of 6-Methoxyindole.

Experimental Protocol (Exemplary):

This protocol is adapted from a general procedure for the Friedel-Crafts acylation of phenols using a zinc chloride/acetic acid system.[2][3]

-

Materials:

-

6-Methoxyindole

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Hydrochloric Acid (HCl), dilute

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

-

-

Procedure:

-

To a solution of 6-methoxyindole (1 equivalent) in glacial acetic acid, add anhydrous zinc chloride (1.25 equivalents).

-

Cool the mixture in an ice bath and add acetic anhydride (1.1 equivalents) dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it slowly into a beaker containing crushed ice and dilute hydrochloric acid.

-

Extract the aqueous mixture with dichloromethane (3 x volume).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Causality and Field-Proven Insights:

-

Choice of Lewis Acid: While strong Lewis acids like AlCl₃ can be effective, they can also lead to polymerization and decomposition of the sensitive indole ring.[4] Zinc chloride is a milder Lewis acid that often provides a good balance between reactivity and selectivity for indole acylation.[5] The use of a deep eutectic solvent like [CholineCl][ZnCl₂]₃ has also been reported as a green and efficient catalytic system for this transformation.[6][7][8]

-

Solvent: Acetic acid can serve as both a solvent and a co-catalyst in this reaction.

-

Workup: The acidic workup is crucial for quenching the reaction and dissolving the metal salts. The subsequent wash with sodium bicarbonate neutralizes any remaining acid.

Pathway 2: Two-Step Diacylation and Selective N-Deacetylation

A significant challenge in the direct acylation of indoles is the competing N-acylation, which can lead to the formation of 1,3-diacetylated byproducts.[1] An elegant and often higher-yielding strategy involves the initial diacylation of 6-methoxyindole to form 1,3-diacetyl-6-methoxyindole, followed by the selective hydrolysis of the N-acetyl group.[9]

Mechanism:

The first step involves the exhaustive acylation of 6-methoxyindole with a strong acetylating agent like acetic anhydride, often in the presence of a catalyst or at elevated temperatures, to yield the 1,3-diacetylated product. The subsequent selective N-deacetylation is based on the greater lability of the N-acetyl group compared to the C3-acetyl group under basic conditions. The amide linkage at the N1 position is more susceptible to nucleophilic attack and hydrolysis than the ketone at the C3 position.

Diagram of the Diacylation-Deacetylation Pathway:

Caption: Two-step synthesis via diacylation and selective N-deacetylation.

Experimental Protocol:

This protocol is based on a reported procedure for the diacylation and selective deacetylation of indole.[9]

-

Part A: Synthesis of 1,3-Diacetyl-6-methoxyindole

-

Materials:

-

6-Methoxyindole

-

Acetic Anhydride

-

Glacial Acetic Acid

-

-

Procedure:

-

A mixture of 6-methoxyindole (1 equivalent), acetic anhydride (excess, e.g., 5-10 equivalents), and glacial acetic acid is heated at reflux for several hours. The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the excess acetic anhydride and acetic acid are removed under reduced pressure.

-

The crude 1,3-diacetyl-6-methoxyindole can be purified by recrystallization or used directly in the next step.

-

-

-

Part B: Selective N-Deacetylation

-

Materials:

-

Crude 1,3-Diacetyl-6-methoxyindole

-

Sodium Hydroxide (NaOH) solution (e.g., 2N)

-

Ethanol

-

Water

-

-

Procedure:

-

The crude 1,3-diacetyl-6-methoxyindole is suspended in ethanol.

-

A solution of sodium hydroxide is added, and the mixture is stirred and gently warmed until the solid dissolves.

-

The reaction is monitored by TLC for the disappearance of the starting material and the formation of the product.

-

Upon completion, the reaction mixture is cooled and diluted with water to precipitate the product.

-

The solid this compound is collected by filtration, washed with water, and dried. It can be further purified by recrystallization.

-

-

Causality and Field-Proven Insights:

-

Diacylation Conditions: The use of excess acetic anhydride and a protic acid co-solvent drives the reaction towards the diacetylated product.

-

Selective Hydrolysis: The key to this method's success lies in the differential reactivity of the N-acetyl and C-acetyl groups. The N-acetyl group, being part of an amide, is more readily hydrolyzed under basic conditions than the C-acetyl group, which is a ketone. This chemoselectivity allows for a clean conversion to the desired product.[10]

Pathway 3: Milder Acylation Methods

To circumvent the harsh conditions and potential side reactions of classical Friedel-Crafts acylations, milder methods have been developed.

Acylation with Dialkylaluminum Chlorides:

This method utilizes diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) as the Lewis acid. These reagents are less acidic than AlCl₃ and can promote the selective C3 acylation of indoles under mild conditions, often without the need for N-protection.[4]

Mechanism:

The dialkylaluminum chloride activates the acyl chloride towards electrophilic attack by the indole. The reaction is believed to proceed through a complex involving the indole nitrogen, the aluminum reagent, and the acyl chloride, which facilitates the regioselective acylation at the C3 position.

Experimental Workflow Diagram:

Caption: Experimental workflow for mild acylation using dialkylaluminum chloride.

Experimental Protocol (Conceptual):

-

Dissolve 6-methoxyindole in an anhydrous solvent like dichloromethane.

-

Cool the solution to 0 °C.

-

Add a solution of diethylaluminum chloride in an appropriate solvent.

-

Add acetyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with dilute aqueous HCl.

-

Perform a standard aqueous workup and extraction.

-

Purify the product by chromatography.

Comparative Analysis of Synthesis Pathways

| Pathway | Acylating Agent | Catalyst/Reagent | Key Advantages | Key Disadvantages | Typical Yield Range |

| Friedel-Crafts Acylation | Acetic Anhydride / Acetyl Chloride | Lewis Acids (e.g., ZnCl₂, AlCl₃) | Direct, one-step reaction. Uses readily available reagents. | Potential for N-acylation and polymerization. Harsh conditions for sensitive substrates. | 40-70% |

| Diacylation/N-Deacetylation | Acetic Anhydride (excess) | None / Base (e.g., NaOH) | High regioselectivity for C3-acylation. Often higher overall yields. Uses inexpensive reagents. | Two-step process. Requires careful control of hydrolysis. | 70-90% |

| Mild Acylation | Acetyl Chloride | Dialkylaluminum Chlorides (e.g., Et₂AlCl) | Mild reaction conditions. High C3 selectivity. Tolerates various functional groups. | Reagents are more expensive and require careful handling (pyrophoric). | 80-95% |

Characterization of this compound

Accurate characterization of the synthesized this compound is crucial to confirm its identity and purity. The following spectroscopic data are characteristic of the target compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals for this compound include:

-

A singlet for the methyl protons of the acetyl group.

-

A singlet for the methyl protons of the methoxy group.

-

Distinct signals for the aromatic protons on the indole ring, with characteristic coupling patterns.

-

A broad singlet for the N-H proton of the indole ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments. Expected signals include:

-

A signal for the carbonyl carbon of the acetyl group.

-

Signals for the carbon atoms of the indole ring system.

-

A signal for the methyl carbon of the acetyl group.

-

A signal for the methyl carbon of the methoxy group.

-

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands for this compound are expected for:

-

MS (Mass Spectrometry): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals and requires appropriate safety precautions.

-

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

-

Reagent-Specific Hazards:

-

Lewis Acids (AlCl₃, ZnCl₂): These are corrosive and moisture-sensitive. Handle in a dry environment (e.g., under an inert atmosphere) and avoid contact with skin and eyes.

-

Acetic Anhydride and Acetyl Chloride: These are corrosive, lachrymatory, and react violently with water. Handle with extreme care in a fume hood.

-

Dialkylaluminum Chlorides: These reagents are pyrophoric and will ignite on contact with air. They must be handled under a strict inert atmosphere (e.g., argon or nitrogen) using appropriate syringe and cannula techniques.

-

Solvents (Dichloromethane, etc.): Many organic solvents are flammable and/or toxic. Avoid inhalation and skin contact.

-

-

Waste Disposal:

-

All chemical waste should be disposed of in accordance with institutional and local regulations. Quench reactive reagents carefully before disposal.

-

Conclusion

The synthesis of this compound can be effectively achieved through several pathways, each with its own set of advantages and challenges. The classical Friedel-Crafts acylation offers a direct route but may suffer from regioselectivity issues and harsh conditions. The two-step diacylation and selective N-deacetylation method provides a more controlled and often higher-yielding alternative, utilizing simple and cost-effective reagents. For sensitive substrates, milder acylation methods using organoaluminum reagents present a highly efficient and selective option.

The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, purity requirements, and available resources. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently and efficiently synthesize this valuable intermediate for their drug discovery and development endeavors.

References

- Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487.

- Studies on Acetylation of Indoles. (2025).

- Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences.

- Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). PubMed Central.

- Ketcha, D. M., & Gribble, G. W. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(26), 5451-5457.

- Terashima, M., & Fujioka, M. (1982). A Direct N-Acylation of Indole with Carboxylic Acids. Heterocycles, 19(1), 91-94.

- Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). PubMed Central.

- Lab Project: Electrophilic Aromatic Substitution Reactions/ Acyl

- Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6(43), 36345-36353.

- An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Publishing.

- Lyall, C. L., Uosis-Martin, M., & John, P. (2013). Aliphatic C–H Activation with Aluminium Trichloride– Acetyl Chloride: Expanding the Scope of the Baddeley Reaction for the F. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

- NMR dataset for indole alkaloids isolated from Brucea javanica extract. (2023).

- An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Publishing.

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

- Electronic Supplementary Inform

- An effective procedure for the acylation of azaindoles

- Conformational changes in matrix-isolated 6-methoxyindole: Effects of the thermal and infrared light excit

- Reva, I., Lapinski, L., & Fausto, R. (2016). Conformational changes in matrix-isolated 6-methoxyindole: Effects of the thermal and infrared light excitations. The Journal of chemical physics, 144(12), 124306.

- 3-Acetylindoles: Synthesis, Reactions and Biological Activities. (2025).

- Friedel–Crafts acylation of phenols using zinc chloride : acetic acid (1.

- Agrawal, P. K. (2023). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

- Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. (2012).

- Me3SI-promoted chemoselective deacetylation: a general and mild protocol. (2021). PMC - NIH.

- Process Development and Network Aspects of Selective Acylation of Guaiacol with Acetyl Chloride as New Acylation Agent.

- Structure Elucidation for MALDI Mass Spectrometry Imaging Using Infrared Ion Spectroscopy. Radboud Repository.

- EPA/NIH Mass Spectral D

- This compound. Synchem.

- ChemInform Abstract: Synthesis of 3Acyl(alkyl)-6-methylpyran-2,4-diones and Their Derivatives. (2010).

- Regioselective Synthesis of 6-O-Acetyl Dieckol and Its Selective Cytotoxicity against Non-Small-Cell Lung Cancer Cells. (2022). NIH.

- Chitin Deacetylase as a Biocatalyst for the Selective N-Acylation of Chitosan Oligo-and Polymers.

- A New Synthesis of N-Hydroxy-4-(2-methyl-l,2,3,4-tetrahydro-pyrido[4,3-b]indol-5-ylmethyl)benzamide, Tubastatin A, a Highly Selective Inhibitor of Histone Deacetylase 6. (2013).

- Synthesis of 1,3-(diethoxymethyl)-5-N,N-dimethylamino-6-methyluracil.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 7. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]

- 8. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Me3SI-promoted chemoselective deacetylation: a general and mild protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Conformational changes in matrix-isolated 6-methoxyindole: Effects of the thermal and infrared light excitations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-(6-methoxy-1H-indol-3-yl)ethanone (3-Acetyl-6-methoxyindole): Properties, Synthesis, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Strategic functionalization of the indole ring is a critical methodology for modulating pharmacological activity. The introduction of an acetyl group at the C3 position and a methoxy group at the C6 position yields 1-(6-methoxy-1H-indol-3-yl)ethanone, a versatile intermediate with significant potential in synthetic chemistry. This guide provides a comprehensive technical overview of its chemical identity, a robust synthetic protocol, characteristic spectral data, and its applications as a foundational building block in the development of complex, high-value molecules.

Compound Identification and Physicochemical Properties

Correctly identifying a chemical entity is the first step in rigorous scientific application. The compound, commonly known as 3-Acetyl-6-methoxyindole, is systematically named according to IUPAC nomenclature, which provides an unambiguous structural description.[3][4]

IUPAC Name: 1-(6-methoxy-1H-indol-3-yl)ethanone

Common Name: this compound

Chemical Structure:

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Source |

| CAS Number | 99532-52-2 | [5][6] |

| Molecular Formula | C₁₁H₁₁NO₂ | [5] |

| Molecular Weight | 189.21 g/mol | [5] |

| Appearance | Typically a solid | N/A |

| Purity | Commercially available at ≥95% | [5] |

Synthesis and Mechanistic Insights

The synthesis of 1-(6-methoxy-1H-indol-3-yl)ethanone is most effectively achieved via the Friedel-Crafts acylation of 6-methoxyindole.[2][7][8] This classic electrophilic aromatic substitution reaction is highly regioselective for the indole scaffold.

Rationale for Synthetic Strategy: The Friedel-Crafts Acylation

The indole ring is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons and the activating, electron-donating nature of the C6-methoxy group significantly increase the nucleophilicity of the ring, particularly at the C3 position. The Friedel-Crafts acylation proceeds by generating a highly electrophilic acylium ion from an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).[9][10] The electron-rich C3 position of the 6-methoxyindole then attacks this acylium ion, leading to the desired 3-acylated product with high selectivity.[8] A key advantage of the acylation reaction over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation and ensuring a clean, mono-substituted product.[11]

Experimental Protocol: Synthesis of 1-(6-methoxy-1H-indol-3-yl)ethanone

This protocol is a representative methodology based on established Friedel-Crafts acylation principles.

Materials:

-

6-Methoxyindole

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice-cold water

-

5% Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and suspend it in anhydrous DCM under a nitrogen atmosphere.

-

Acylium Ion Formation: Cool the suspension to 0°C using an ice bath. Add acetyl chloride (1.1 eq) dropwise to the suspension via the dropping funnel. Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Substrate Addition: Dissolve 6-methoxyindole (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully and slowly quench the reaction by pouring the mixture over crushed ice and water. Caution: This process is highly exothermic.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, 5% aqueous NaOH solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography on silica gel to obtain the pure 1-(6-methoxy-1H-indol-3-yl)ethanone.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Structural confirmation of the synthesized product is paramount. NMR and IR spectroscopy provide definitive data for verifying the identity and purity of 1-(6-methoxy-1H-indol-3-yl)ethanone.

| Spectroscopic Data | Characteristic Signals / Bands |

| ¹H NMR (DMSO-d₆) | δ ~11.8 ppm (s, 1H, indole N-H), δ ~8.0-7.0 ppm (m, 4H, aromatic protons), δ ~3.8 ppm (s, 3H, -OCH₃), δ ~2.4 ppm (s, 3H, -COCH₃). Chemical shifts are approximate and may vary based on solvent and concentration.[12] |

| ¹³C NMR (DMSO-d₆) | δ ~192 ppm (C=O), δ ~155 ppm (C6-OCH₃), δ ~137-110 ppm (aromatic carbons), δ ~55 ppm (-OCH₃), δ ~27 ppm (-COCH₃). Assignments are predictive.[12] |

| FT-IR (KBr, cm⁻¹) | ~3200-3300 (N-H stretch), ~1650 (C=O stretch, ketone), ~1250 (C-O stretch, methoxy), ~3100-3000 (Aromatic C-H stretch).[13][14][15] |

Applications in Medicinal Chemistry and Drug Development

While 1-(6-methoxy-1H-indol-3-yl)ethanone may not be a final drug product itself, its true value lies in its role as a highly strategic synthetic intermediate. The 3-acetyl group is a versatile chemical handle, enabling a wide range of subsequent chemical transformations to build molecular complexity.

-

Precursor for Bioactive Alkaloids: The 3-acetylindole framework is the starting point for synthesizing numerous classes of bioactive indole alkaloids, including (5-Indole)oxazole alkaloids, β-carbolines, and bis-indole alkaloids, which exhibit anticancer, antiviral, and antimicrobial properties.[1]

-

Chemical Handle for Derivatization: The ketone functionality can readily undergo reactions such as:

-

Condensation: Reaction with hydrazines or other binucleophiles to form complex heterocyclic systems like pyrazoles or pyrimidines.

-

Reduction: Reduction of the ketone to a secondary alcohol, which can be further functionalized.

-

Alpha-Halogenation: Introduction of a halogen atom on the methyl group, creating a reactive site for nucleophilic substitution to link other molecular fragments.

-

The utility of this compound as a synthetic node is illustrated below.

Caption: Synthetic utility of this compound.

Conclusion

1-(6-methoxy-1H-indol-3-yl)ethanone is a well-defined chemical entity with significant strategic importance for researchers in organic synthesis and drug discovery. Its straightforward, high-yielding synthesis via Friedel-Crafts acylation and the versatile reactivity of its 3-acetyl group make it an invaluable building block. A thorough understanding of its properties, synthesis, and reactivity empowers scientists to efficiently construct novel and complex molecular architectures in the pursuit of new therapeutic agents.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Thieme. (n.d.). Facile Synthesis of 6-Hydroxyindole and 6-Methoxyindole via Regioselective Friedel-Crafts Acylation and Baeyer-Villiger Oxidation. Synthesis. Retrieved from [Link]

-

PubMed. (n.d.). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2020). Supporting Information for The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR (600 MHz in DMSO-d 6 ) and 13 C-NMR data (150 MHz in DMSO-d 6 ) of 1-3. Retrieved from [Link]

-

Journal of Pharmaceutical and Pharmacological Sciences. (2021). Supplementary Information File. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances. Retrieved from [Link]

-

ACS Publications. (n.d.). The Anticonvulsant Activity of 3-Acylindoles Compared with Phenobarbital. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Hangzhou Haorui Chemical Co., Ltd. (n.d.). 3-Acetyl-6-methoxyindole_99532-52-2. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of compound 3. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

-

YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. The Organic Chemistry Tutor. Retrieved from [Link]

-

PubChem. (n.d.). 3-Acetylindole. Retrieved from [Link]

-

US EPA. (n.d.). IUPAC - List Details - SRS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Wiley Online Library. (2019). Feasible selective synthesis of 3-Acetylindoles and 3-Acetoacetylindoles from β-ethylthio-β-indoly α, β-unsaturated ketones. Journal of the Chinese Chemical Society. Retrieved from [Link]

-

ResearchGate. (2021). Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Aromatization of 1,6,7,7a-Tetrahydro-2 H -indol-2-ones by a Novel Process. Retrieved from [Link]

-

MDPI. (2023). Azidoindolines—From Synthesis to Application: A Review. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of dopamine (green), 5,6-dihydroxyindole-rich compound in.... Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Experimental FT-IR spectra of 3-acetyl-7-methoxycoumarin in the.... Retrieved from [Link]

-

ACS Omega. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Experimental FT-IR spectra of 3-acetyl-7-methoxycoumarin in the.... Retrieved from [Link]

Sources

- 1. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Acetylindole | C10H9NO | CID 12802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. CAS 99532-52-2 | this compound - Synblock [synblock.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. youtube.com [youtube.com]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Acetyl-6-methoxyindole: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Acetyl-6-methoxyindole, a key heterocyclic building block in contemporary medicinal chemistry. The document delves into the historical context of its synthesis, outlines a detailed and validated synthetic protocol via Friedel-Crafts acylation, and presents a thorough characterization using modern analytical techniques. Furthermore, this guide explores the compound's significance as a pivotal intermediate in the development of targeted therapeutics, particularly in the realm of oncology. This paper is intended for researchers, scientists, and professionals in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this versatile indole derivative.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] Its unique electronic properties and the ability to participate in various biological interactions have made it a focal point for drug design. Methoxy-substituted indoles, in particular, are of significant interest as the methoxy group can modulate the electronic and steric properties of the indole ring, influencing its reactivity and biological profile.[2]

This compound (also known as 1-(6-Methoxy-1H-indol-3-yl)ethanone) has emerged as a valuable intermediate in the synthesis of complex bioactive molecules.[3] Its strategic functionalization at the 3- and 6-positions provides a versatile platform for the construction of elaborate molecular architectures. This guide aims to provide a detailed technical resource on the synthesis, characterization, and application of this important chemical entity.

Discovery and Historical Synthesis

While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its synthesis logically follows from the well-established principles of indole chemistry. The most probable and widely utilized method for its preparation is the Friedel-Crafts acylation of 6-methoxyindole.[4][5] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the introduction of acyl groups onto aromatic rings.[5]

The choice of acylating agent and Lewis acid catalyst is crucial for the regioselectivity and efficiency of the reaction. For the synthesis of this compound, the acylation occurs preferentially at the electron-rich C3 position of the indole nucleus.

Chemical Synthesis: A Validated Protocol

The following section details a robust and reproducible protocol for the synthesis of this compound via the Friedel-Crafts acylation of 6-methoxyindole.

Reaction Scheme

Caption: Friedel-Crafts acylation of 6-methoxyindole.

Experimental Protocol

Materials:

-

6-Methoxyindole

-

Acetic Anhydride

-

Aluminum Chloride (AlCl₃) or Zinc Chloride (ZnCl₂)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), dilute solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6-methoxyindole (1.0 eq) and anhydrous dichloromethane (DCM).

-

Cool the mixture to 0 °C in an ice bath.

-

To this stirred solution, add aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Add acetic anhydride (1.1 eq) dropwise to the reaction mixture via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice and dilute HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by a combination of physical and spectroscopic methods.

Physicochemical Properties

| Property | Value |

| CAS Number | 99532-52-2 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Appearance | Off-white to pale yellow solid |

Spectroscopic Data

While a comprehensive, publicly available dataset is not consolidated in a single source, the expected spectral characteristics based on the structure and data from related compounds are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the indole NH proton (a broad singlet), aromatic protons on the benzene ring, a singlet for the methoxy group protons, and a singlet for the acetyl methyl protons. The chemical shifts and coupling patterns of the aromatic protons would be consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals for all 11 carbon atoms, including the carbonyl carbon of the acetyl group, the methoxy carbon, and the carbons of the indole ring system. The chemical shift of the methoxy carbon is a useful descriptor for its position on the aromatic ring.[6]

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the indole, C=O stretching of the ketone, C-O stretching of the methoxy group, and various C-H and C=C stretching and bending vibrations of the aromatic system.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 189.21). Fragmentation patterns would be consistent with the loss of acetyl and methoxy groups.

Biological Significance and Applications in Drug Discovery

This compound serves as a crucial building block in the synthesis of more complex molecules with significant biological activities.[7][8][9] Its primary utility lies in providing a pre-functionalized indole core that can be further elaborated to generate libraries of compounds for drug screening.

A notable application is in the development of inhibitors for the bromodomains of the CREB-binding protein (CBP) and its homolog p300 (EP300).[3] These proteins are epigenetic regulators implicated in the progression of various cancers, including castration-resistant prostate cancer.[3] Derivatives of 1-(1H-indol-1-yl)ethanone, a class to which this compound belongs, have shown potent inhibitory activity against the CBP/EP300 bromodomains.[3]

Role as a Synthetic Intermediate: A Workflow

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a synthetically accessible and highly valuable heterocyclic compound. Its straightforward preparation via Friedel-Crafts acylation and its versatile chemical handles make it an indispensable tool for medicinal chemists. The demonstrated utility of this indole derivative as a key intermediate in the synthesis of potent epigenetic modulators underscores its importance in the ongoing quest for novel therapeutics. This technical guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this compound in their scientific endeavors.

References

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

-

Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]

- Gaikwad, M., Gaikwad, S., & Kamble, R. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(4), 549-561.

- He, M., Liu, Z., Liu, Y., Zhang, Y., Wang, Y., Zhang, J., ... & Xu, Y. (2018). Discovery and optimization of 1-(1H-indol-1-yl) ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European journal of medicinal chemistry, 147, 238-252.

- Heravi, M. M., Zadsirjan, V., & Hamidi, H. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC advances, 11(52), 32986-33016.

- Khan, I., Ibrar, A., Zaib, S., & Shaheen, F. (2014). Synthesis, reactivity and biological properties of methoxy-activated indoles. Bioorganic & medicinal chemistry, 22(14), 3449-3477.

- Lou, T., Liao, E. T., Wilsily, A., & Fillion, E. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses Procedure.

- Martens, J., Franklin, L., Welle, A., Wehrens, M., Rosing, F., & Heeren, R. M. (2022). Structural Elucidation of Agrochemicals and Related Derivatives Using Infrared Ion Spectroscopy. Analytical chemistry, 94(42), 14649-14656.

- Metwally, M. A., Shaaban, S., Abdel-Wahab, B. F., & El-Hiti, G. A. (2009). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. Current Organic Chemistry, 13(14), 1419-1440.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

- Pinto, D. C., Silva, A. M., & Cavaleiro, J. A. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-447.

- University of Wisconsin-Madison. (n.d.).

- Vaskevich, A. I., Ushakov, D. B., & Dar'in, D. V. (2021). Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl) furan-2 (5H)-one. Molbank, 2021(4), M1292.

- White Rose eTheses Online. (2024, October 21). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth.

- Agrawal, P. K. (2023). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

- Kim, S., Park, S., & Lee, J. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. Molecules, 28(3), 1361.

- Supplementary Information File. (n.d.). Journal of Pharmacy & Pharmaceutical Sciences.

- Supplementary Information File. (n.d.). The Royal Society of Chemistry.

- Supplementary Information File. (n.d.). The Royal Society of Chemistry.

- ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.

- ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry.

- ResearchGate. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.

- ResearchGate. (n.d.). Aromatization of 1,6,7,7a-Tetrahydro-2 H -indol-2-ones by a Novel Process.

- ResearchGate. (n.d.).

- ACS Omega. (2023, August 24). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)

- Journal of the Chemical Society C: Organic. (n.d.). Synthesis of 3-(2-acetylaminoethyl)

- ChemRxiv. (n.d.).

- Mendeley Data. (2023, January 17).

- Radboud Repository. (n.d.). Structure Elucidation for MALDI Mass Spectrometry Imaging Using Infrared Ion Spectroscopy.

- UPCommons. (n.d.).

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. condor.depaul.edu [condor.depaul.edu]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry [mdpi.com]

- 9. researchgate.net [researchgate.net]

Section 1: Core Molecular and Physical Characteristics

An In-depth Technical Guide to the Physical Characteristics of 3-Acetyl-6-methoxyindole

Introduction

This compound, also known as 1-(6-Methoxy-1H-indol-3-yl)ethanone, is a substituted indole derivative of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. The indole scaffold is a "privileged structure" in pharmacology, forming the core of numerous natural products and synthetic drugs. The presence of a methoxy group at the 6-position and an acetyl group at the 3-position modifies the electronic properties and reactivity of the indole ring, making this compound a versatile intermediate for the synthesis of more complex bioactive molecules.[1]

This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its properties, synthesis, and characterization. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative scientific references.

The fundamental identity and physical state of a compound are the bedrock of its application in research. These properties dictate handling, storage, and appropriate analytical methodologies.

Molecular Identity

A consistent and unambiguous identification of a chemical entity is critical for scientific reproducibility. The core identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 99532-52-2 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 189.21 g/mol | [1][3] |

| IUPAC Name | 1-(6-Methoxy-1H-indol-3-yl)ethanone | [4] |

| Synonyms | 3-Acetyl-6-methoxy-1H-indole | [1] |

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its structure and data from closely related analogues. The compound is a solid at room temperature and is classified as an irritant, necessitating careful handling.[1]

| Property | Value | Notes and Comparative Data |

| Melting Point | Data not available | The related precursor, 6-Methoxyindole (CAS 3189-13-7), has a reported melting point of 92 °C.[5] The presence of the polar acetyl group would be expected to increase the melting point due to stronger intermolecular interactions. |

| Boiling Point | Data not available | High boiling point is expected due to the polar nature and molecular weight. A related compound, 3-Acetyl-6-methoxybenzaldehyde, has a boiling point of 333 °C.[6] |

| Solubility | Data not available | Expected to be soluble in polar organic solvents like methanol, ethanol, acetone, and ethyl acetate, and sparingly soluble in nonpolar solvents like hexane. Its solubility in water is expected to be low. |

| pKa | Data not available | The N-H proton of the indole ring is weakly acidic, with a pKa typically around 17 in DMSO. The electron-withdrawing acetyl group at the C3 position would slightly increase this acidity. |

| LogP | 2.379 | [2] |

| Appearance | Solid | Based on typical indole derivatives. |

Storage and Stability

For long-term viability, this compound should be stored in a dry, sealed container at room temperature or refrigerated (2-8°C).[1][5] As with many indole derivatives, prolonged exposure to light and air should be avoided to prevent gradual degradation or polymerization.

Section 2: Spectroscopic and Crystallographic Profile

Structural elucidation and confirmation of purity are paramount. Spectroscopic techniques provide a fingerprint of the molecule, while crystallography offers the definitive spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of organic molecules in solution. Below are the expected chemical shifts for this compound based on the analysis of its functional groups and data from analogous structures.

| Proton (¹H) | Expected δ (ppm) | Multiplicity | Notes |

| Indole N-H | 8.0 - 8.5 | Broad singlet | The exact shift is solvent-dependent. |

| Aromatic H (C4, C5, C7) | 6.8 - 7.8 | Doublets, Singlet | The specific coupling patterns will depend on the substitution. The C7-H is often a singlet or narrow doublet. |

| Aromatic H (C2) | ~7.5 | Singlet | The proton at the C2 position of a 3-substituted indole typically appears as a singlet. |

| Methoxy -OCH₃ | ~3.8 | Singlet | Methoxy groups on an aromatic ring typically resonate in this region. |

| Acetyl -COCH₃ | ~2.5 | Singlet | Acetyl protons are characteristically deshielded by the adjacent carbonyl group. |

| Carbon (¹³C) | Expected δ (ppm) | Notes |

| Carbonyl C=O | 190 - 195 | The carbonyl carbon of an acetyl group attached to an aromatic system. |

| Aromatic Cs | 100 - 160 | Includes the methoxy-bearing carbon (C6) at the downfield end (~157 ppm) and other indole ring carbons. |

| Acetyl -CH₃ | 25 - 30 | The methyl carbon of the acetyl group. |

| Methoxy -OCH₃ | ~55 | The carbon of the methoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Indole) | 3300 - 3500 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Acetyl) | 1650 - 1680 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-O (Methoxy) | 1000 - 1300 | Stretching |

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak [M]⁺ would be at an m/z of 189.21.

Crystallography

As of the writing of this guide, the single-crystal X-ray structure of this compound has not been deposited in the Cambridge Structural Database. A crystal structure would provide definitive proof of its constitution and conformation in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Section 3: Synthesis and Characterization Workflow

A robust and reproducible workflow is essential for obtaining high-purity material for research and development. This section outlines a representative synthesis and purification protocol.

Proposed Synthesis: Friedel-Crafts Acylation

The most direct and common method for the synthesis of 3-acylindoles is the Friedel-Crafts acylation of the parent indole.[7] This electrophilic aromatic substitution reaction is highly regioselective for the electron-rich C3 position of the indole nucleus. The methoxy group at the C6 position is an activating group, further facilitating this reaction.[8]

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Representative Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for indole acylation.

Materials:

-

6-Methoxyindole

-

Acetic Anhydride

-

Anhydrous Dichloromethane (DCM) or similar solvent

-

Lewis Acid Catalyst (e.g., SnCl₄, BF₃·OEt₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

-

Reactant Addition: 6-Methoxyindole (1.0 eq) is dissolved in anhydrous DCM under an inert atmosphere. The solution is cooled to 0 °C in an ice bath.

-

Catalyst Addition: The Lewis acid catalyst (e.g., SnCl₄, 1.1 eq) is added dropwise to the stirred solution. The mixture is stirred for 15-20 minutes at 0 °C.

-

Acylation: Acetic anhydride (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by slowly pouring it into a beaker of ice-cold saturated NaHCO₃ solution with vigorous stirring.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.

-

Washing: The combined organic layers are washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Representative Experimental Protocol: Purification & Characterization

The crude product is typically purified by column chromatography followed by recrystallization.

Purification:

-

Chromatography: The crude solid is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., 9:1 to 7:3 Hexane:EtOAc), is effective for separating the product from starting material and byproducts.

-

Recrystallization: The fractions containing the pure product are combined and concentrated. The resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product as a crystalline solid.[9][10]

Characterization Workflow: The identity and purity of the final product are confirmed using the analytical techniques described in Section 2.

Caption: Standard workflow for the analytical characterization of the final product.

Conclusion

This compound is a key synthetic building block whose physical and chemical properties are dictated by the interplay of its indole core, activating methoxy group, and deactivating acetyl substituent. While a complete, experimentally verified dataset for all its physical properties is not yet consolidated in the public literature, a robust profile can be constructed through an understanding of its chemical structure and comparison with related analogues. The synthetic and analytical protocols outlined in this guide provide a reliable framework for researchers to produce and validate this compound, enabling its further use in the discovery and development of novel chemical entities.

References

-

Chemsrc. (2025). This compound(CAS#:99532-52-2). [Link]

-

PubChem. 1-(6-Methoxy-1H-indol-2-yl)ethanone. [Link]

-

ChemBK. (2024). This compound. [Link]

-

Kumar, H., Wakode, S., & Kaur, A. (2017). Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. The Pharma Innovation Journal, 6(5), 65-69. [Link]

-

PubChemLite. (n.d.). Ethanone, 2-hydroxy-1-(6-methoxy-1h-indol-3-yl)-. [Link]

-

PubChem. 3-Acetylindole. [Link]

-

Royal Society of Chemistry. (2018). Supporting Information for Stereogenic cis-2-Substituted-N-Acetyl-3-hydroxy-indolines. [Link]

-

ResearchGate. (2018). Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. [Link]

-

Arkivoc. (2010). Synthesis, reactivity and biological properties of methoxy-activated indoles. [Link]

-

ResearchGate. (2015). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. [Link]

-

Organic Syntheses. (1993). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. [Link]

-

Wikipedia. (2025). 3-Acetyl-6-methoxybenzaldehyde. [Link]

- Google Patents. (1995).

-